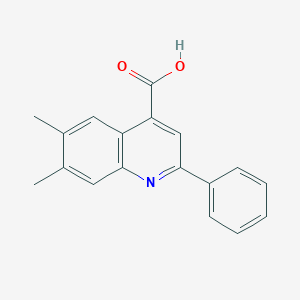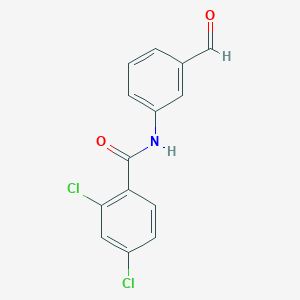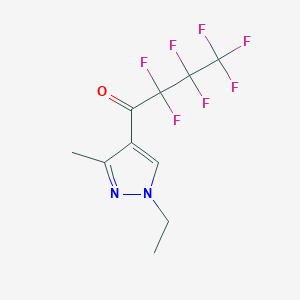
(3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone is a synthetic molecule that has been extensively studied for its potential use in scientific research. This compound is a member of the pyrazole family of compounds and has been shown to have a variety of interesting properties that make it a promising candidate for further study.
Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
A study focused on the synthesis of novel pyrazoline derivatives, including compounds structurally related to the one , demonstrated their potential as anti-inflammatory and antibacterial agents. The microwave-assisted synthesis method provided higher yields, environmental benefits, and shorter reaction times compared to conventional methods. Notably, some derivatives exhibited significant anti-inflammatory and antibacterial activities, suggesting potential pharmaceutical applications (Ravula et al., 2016).
Catalytic Synthesis and Antibacterial Activity
Another study explored the catalytic synthesis of diorganotin(IV) complexes with a hydrazone derivative from furan-2-carbohydrazide and benzoylacetone. These complexes were investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The research indicated that one of the complexes showed promising activity, comparable to standard antibacterial drugs. This finding points towards potential applications in developing new antibacterial agents (Sedaghat et al., 2015).
Antimicrobial and Antioxidant Properties
Research on chitosan Schiff bases incorporating heteroaryl pyrazole derivatives, closely related to the compound of interest, revealed antimicrobial activities against a variety of bacteria and fungi. Additionally, these compounds showed no cytotoxic activity, indicating their potential safety for biomedical applications. The antimicrobial activity varied with the type of Schiff base moiety, suggesting that structural modifications can tune the biological activity of these compounds (Hamed et al., 2020).
Synthesis and Molecular Docking Studies
The synthesis of novel synthesized pyrazole derivatives demonstrated their antibacterial activity, especially when specific substituents were present. Molecular docking studies further supported these findings by showing how these compounds could potentially interact with bacterial proteins, offering insights into their mode of action at the molecular level. This suggests the role of such compounds in designing new antibacterial agents (Khumar et al., 2018).
properties
IUPAC Name |
[5-(furan-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13-5-2-6-14(11-13)19(22)21-16(18-8-4-10-24-18)12-15(20-21)17-7-3-9-23-17/h2-11,16H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWRCBBJFDLMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(6-Methylpyrazin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2464657.png)



![1-(3-Chlorophenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2464663.png)
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2464664.png)

![[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate](/img/structure/B2464669.png)


![2-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-ethylamine](/img/structure/B2464675.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2464678.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2464680.png)